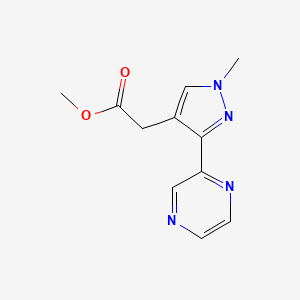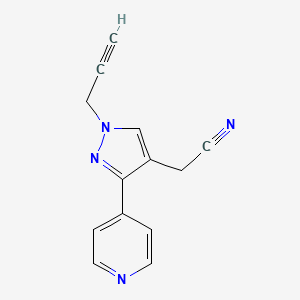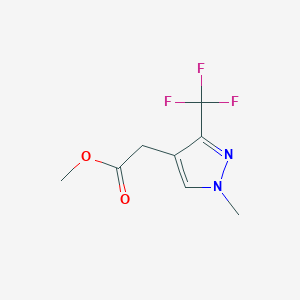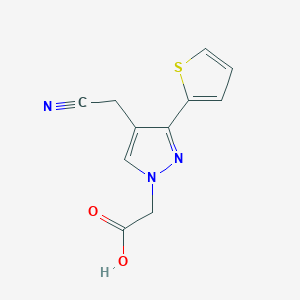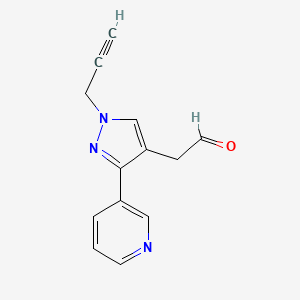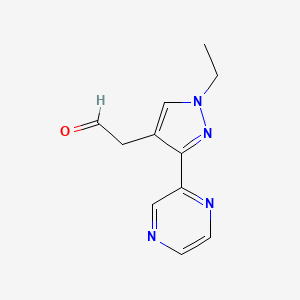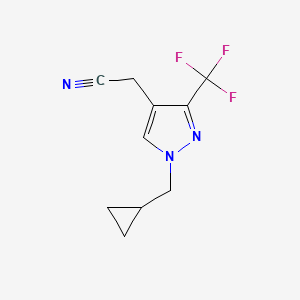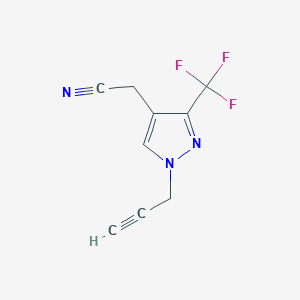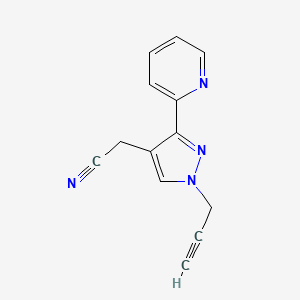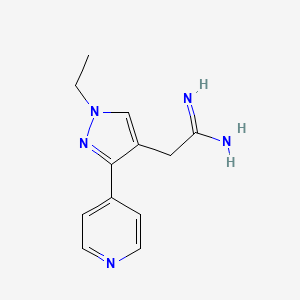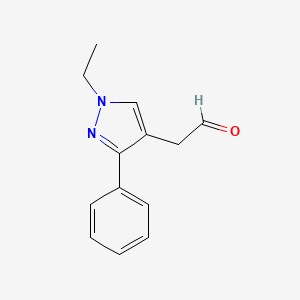
2-(1-乙基-3-苯基-1H-吡唑-4-基)乙醛
描述
Pyrazole derivatives are a class of compounds that have a five-membered ring with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. For instance, one method involves the use of the Vilsmeier Haack reagent . Another method involves reactions with ethylenediamine or propylenediamine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, they can react with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, some are solid while others are liquid or semi-solid . The IR, 1H NMR, and 13C NMR spectra can provide information about the chemical properties of these compounds .
科学研究应用
抗氧化活性
包括“2-(1-乙基-3-苯基-1H-吡唑-4-基)乙醛”在内的吡唑衍生物已被发现具有抗氧化活性 . 这些化合物已被合成并通过DPPH测定法评估其自由基清除活性 .
抗癌活性
吡唑化合物已被证明对几种人类细胞系具有细胞毒性 . 目前市场上的一些药物以这种杂环作为关键结构单元,其中一些已被批准用于治疗不同类型的癌症 . 特别是,某些衍生物已被证明在RKO细胞系中具有细胞毒性 .
Aurora-A激酶抑制
一些吡唑衍生物被认为通过抑制抗Aurora A激酶抑制剂对抗癌活性具有协同作用 . 这使得它们成为开发新型抗肿瘤化合物的潜在目标 .
抗疟疾活性
据报道,吡唑化合物衍生物具有抗疟疾活性 . 这使得它们成为开发新型抗疟疾药物的潜在候选者 .
抗分枝杆菌活性
据报道,吡唑衍生物也表现出抗分枝杆菌活性 . 这表明它们在治疗由分枝杆菌引起的疾病方面具有潜在用途 .
抗病毒活性
吡唑化合物已被发现具有抗病毒活性 . 这表明它们在开发新型抗病毒药物方面具有潜在用途 .
抗结核活性
据报道,吡唑衍生物表现出抗结核活性 . 这表明它们在治疗结核病方面具有潜在用途 .
抗炎活性
作用机制
Target of action
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, which are involved in the inflammatory response . Aldehydes, on the other hand, can react with various biological molecules, including proteins and DNA, due to their reactive carbonyl group.
Mode of action
The mode of action of pyrazoles and aldehydes depends on their specific chemical structure and the biological target they interact with. For example, some pyrazoles can inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
Pyrazoles and aldehydes can be involved in various biochemical pathways. For instance, some pyrazoles have been found to have anti-inflammatory, antiviral, and anticancer activities, suggesting that they can affect multiple biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrazoles and aldehydes can vary widely depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively metabolized in the body .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde might have neuroprotective properties, making it a candidate for research in neurological disorders.
Cellular Effects
The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate oxidative stress levels within cells, thereby affecting various cellular functions . Additionally, it has been linked to changes in gene expression related to antioxidant responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, altering their activity. For example, its interaction with cholinesterase enzymes leads to enzyme inhibition, which can modulate neurotransmitter levels in the brain . This binding interaction is crucial for its potential neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of oxidative stress responses in cells.
Dosage Effects in Animal Models
The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolic flux . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.
属性
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBECYBEPDABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


